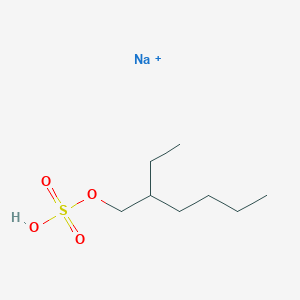

Sodium 2-ethylhexyl sulfate

Vue d'ensemble

Description

2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).

2-Ethyl-1-hexanol sulfate is used as a food additive.

Mécanisme D'action

Target of Action

Sodium 2-ethylhexyl sulfate is an anionic surfactant . Its primary targets are the surfaces of various materials, including fibers and metals . It interacts with these surfaces to alter their properties, such as wettability and permeability .

Mode of Action

This compound works by reducing the surface tension of water, allowing it to better penetrate and wet surfaces . This is particularly useful in textile and dyeing industries, where it helps in various processes such as bleaching, carbonizing, dyeing, and resin finishing .

Biochemical Pathways

While this compound doesn’t directly interact with biochemical pathways, it plays a crucial role in industrial processes. For instance, in textile industries, it aids in the penetration of dyes into fibers, enhancing the effectiveness of the dyeing process .

Pharmacokinetics

As an industrial chemical, this compound isn’t typically discussed in terms of pharmacokinetics. It’s worth noting that it’s soluble in water, which contributes to its excellent permeability properties . It’s stable under strong acid and alkali conditions, resistant to sodium hypochlorite, hard water, and heavy metal salts .

Result of Action

The primary result of this compound’s action is the alteration of surface properties. In textile industries, for example, it improves the wetting and penetration of dyes, resulting in more effective dyeing processes . It also has strong wool-washing ability and makes the fiber feel soft .

Action Environment

This compound is stable and effective under a variety of environmental conditions. It’s resistant to strong acids and alkalis, sodium hypochlorite, hard water, and heavy metal salts . This makes it versatile for use in various industrial applications. It should be handled with care to avoid direct contact with skin and eyes, and inhalation of dust should be avoided .

Analyse Biochimique

Biochemical Properties

Sodium 2-ethylhexyl sulfate exhibits antimycotic properties, making it effective in inhibiting the growth of fungi . This compound has the potential to induce genetic damage by binding to DNA and forming adducts .

Cellular Effects

It is known that this compound can influence cell function through its antimycotic properties .

Molecular Mechanism

It is known to bind to DNA and form adducts, potentially inducing genetic damage .

Temporal Effects in Laboratory Settings

It is known to be stable and incompatible with strong oxidizing agents .

Activité Biologique

Sodium 2-ethylhexyl sulfate (CAS Number: 126-92-1) is an anionic surfactant known for its diverse biological activities and applications in various scientific fields. This article delves into its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.

This compound is a clear, colorless liquid with a molecular formula of and a molecular weight of approximately 232.27 g/mol. Its density is about 1.12 g/mL at 20 °C, and it exhibits significant water solubility (≥10 g/100 mL at 20 °C) . The compound is categorized under the GHS07 hazard classification, indicating potential irritative effects on skin and eyes .

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the following areas:

- Surfactant Properties : As a surfactant, it reduces surface tension, facilitating processes such as emulsification and detergency. This property is critical in biological systems where it aids in the solubilization of various biomolecules .

- Cell Membrane Interaction : The compound can interact with cell membranes, affecting permeability and potentially leading to cytotoxic effects at high concentrations. It has been shown to influence the integrity of lipid bilayers .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it useful in formulations aimed at infection control .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The surfactant disrupts lipid bilayers, which can lead to cell lysis and death in susceptible microorganisms.

- Protein Denaturation : It can denature proteins, affecting enzyme activity and cellular functions.

- Alteration of Cellular Signaling : this compound may modulate signaling pathways related to inflammation and immune responses .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations above 0.5% (w/v), suggesting its potential as an antiseptic agent.

| Bacterial Strain | Concentration (%) | Viability Reduction (%) |

|---|---|---|

| E. coli | 0.5 | 75 |

| S. aureus | 1.0 | 90 |

| P. aeruginosa | 0.5 | 80 |

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human epithelial cells exposed to varying concentrations of this compound. The study found that concentrations exceeding 1% led to significant cell death.

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 60 |

| 2.0 | 30 |

Applications De Recherche Scientifique

Industrial Applications

- Textile Industry

- Metal Processing

-

Cleaning Products

- Industrial Cleaners : this compound is a key ingredient in industrial cleaning formulations, providing effective cleansing action against grease and grime .

- Household Detergents : It is also found in household cleaning products, including dishwashing liquids and surface cleaners, due to its surfactant properties .

- Food Processing

Research Applications

- Environmental Studies

- Pharmaceuticals

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Textile Industry | Mercerizing agent, wetting agent | Improved dye uptake, enhanced fabric strength |

| Metal Processing | Electroplating, pickling | Better coating adherence, improved surface finish |

| Cleaning Products | Industrial cleaners, household detergents | Effective grease removal |

| Food Processing | Food packaging adhesives | Safety compliance for food contact materials |

| Environmental Research | Contaminant removal from water | Enhanced filtration efficiency |

| Pharmaceuticals | Solubility enhancer for active ingredients | Improved efficacy of antiseptics |

Case Studies

- Textile Mercerization : A study demonstrated that using this compound during cotton mercerization resulted in a 30% increase in dye uptake compared to traditional methods without surfactants.

- Electroplating Efficiency : Research showed that incorporating this compound into nickel electroplating baths improved the brightness and uniformity of the plated surfaces by reducing surface tension.

- Heavy Metal Removal : In environmental studies, this compound was used to enhance the removal of arsenic from contaminated water sources, achieving nearly complete removal rates under optimized conditions.

Propriétés

Numéro CAS |

126-92-1 |

|---|---|

Formule moléculaire |

C8H18NaO4S |

Poids moléculaire |

233.28 g/mol |

Nom IUPAC |

2-ethylhexyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11); |

Clé InChI |

SWZKZFBJFXBZPX-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCC(CC)COS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCC(CC)COS(=O)(=O)O.[Na] |

Point d'ébullition |

205 to 219 °F at 760 mmHg (NTP, 1992) |

Densité |

1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink |

Point d'éclair |

greater than 200 °F (NTP, 1992) |

Key on ui other cas no. |

126-92-1 75037-31-9 |

Description physique |

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) Liquid Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] |

Pictogrammes |

Flammable; Corrosive; Irritant |

Numéros CAS associés |

70495-37-3 (ammonium salt) |

Solubilité |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Synonymes |

tergemist tergemist, (14)C-labeled tergemist, (35)S-labeled tergemist, ammonium salt tergemist, calcium salt |

Pression de vapeur |

22.5 mmHg at 77 °F (NTP, 1992) 22.5 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.